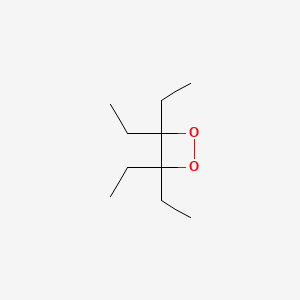

3,3,4,4-Tetraethyl-1,2-dioxetane

Description

Structure

3D Structure

Properties

CAS No. |

60732-65-2 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

3,3,4,4-tetraethyldioxetane |

InChI |

InChI=1S/C10H20O2/c1-5-9(6-2)10(7-3,8-4)12-11-9/h5-8H2,1-4H3 |

InChI Key |

IRKRGDPIMIFAQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(OO1)(CC)CC)CC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dioxetanes

Cyclization of β-Halo Hydroperoxides

One of the classical and historically significant methods for the synthesis of 1,2-dioxetanes is the base-promoted cyclization of β-halo hydroperoxides. dtic.mil This approach involves the formation of a carbon-oxygen bond through an intramolecular nucleophilic substitution reaction.

The conversion of a β-halo hydroperoxide to a 1,2-dioxetane (B1211799) proceeds via a well-established mechanistic pathway. The reaction is initiated by a base, which deprotonates the hydroperoxy group (-OOH) to form a hydroperoxide anion (-OO⁻). nih.gov This anion then acts as an intramolecular nucleophile, attacking the adjacent carbon atom that bears a halogen atom (a good leaving group, such as bromine or chlorine). This intramolecular nucleophilic attack results in the displacement of the halide ion and the closure of the four-membered ring, yielding the 1,2-dioxetane. dtic.mil The process is essentially an intramolecular Williamson ether synthesis, but for a peroxide linkage. The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or a silver salt, such as silver acetate (B1210297) or silver oxide, which can facilitate the removal of the halide.

For the synthesis of 3,3,4,4-tetraethyl-1,2-dioxetane, the required precursor would be a β-halo hydroperoxide such as 4-bromo-3-ethyl-3-(hydroperoxy)heptane. The base would abstract the acidic proton from the hydroperoxy group, and the resulting nucleophilic oxygen would attack the carbon bearing the bromine atom, leading to the formation of the tetra-ethyl substituted dioxetane ring and the elimination of a bromide salt.

The synthetic yields for the formation of 1,2-dioxetanes via the cyclization of β-halo hydroperoxides can be variable and are highly dependent on the substitution pattern of the precursor. For tetrasubstituted dioxetanes like this compound, steric hindrance plays a crucial role. The precursor β-halo hydroperoxide is sterically congested around the reacting centers. This steric bulk can hinder the approach of the base and also impede the necessary orbital alignment for the intramolecular cyclization, potentially leading to lower yields compared to less substituted dioxetanes.

Furthermore, the stability of the resulting dioxetane is a key consideration. Increased alkyl substitution on the dioxetane ring generally enhances its thermal stability. This is advantageous as it allows for the isolation and characterization of the product. However, the initial formation of the strained four-membered ring from a sterically hindered precursor remains a synthetic challenge. The table below illustrates how substituent patterns can influence the outcome, with tetrasubstituted alkenes generally leading to more stable dioxetanes if the cyclization can be achieved.

| Precursor Type | Dioxetane Product | General Yield Considerations | Stability of Dioxetane |

| Disubstituted β-halo hydroperoxide | Disubstituted 1,2-dioxetane | Generally moderate to good yields. | Less stable, often requires low temperatures. |

| Trisubstituted β-halo hydroperoxide | Trisubstituted 1,2-dioxetane | Yields can be variable, sensitive to steric factors. | More stable than disubstituted analogs. |

| Tetrasubstituted β-halo hydroperoxide | Tetrasubstituted 1,2-dioxetane | Yields are often lower due to significant steric hindrance in the cyclization step. | Generally the most stable class of simple alkyl-substituted dioxetanes. |

[2+2] Cycloaddition of Singlet Oxygen to Alkenes

The most common and versatile method for the synthesis of 1,2-dioxetanes is the [2+2] cycloaddition of singlet oxygen (¹O₂) to electron-rich alkenes. dtic.milwikipedia.org For the specific synthesis of this compound, the corresponding alkene precursor would be 3,4-diethyl-3-hexene (B8653769).

Singlet oxygen is a highly reactive, electronically excited state of molecular oxygen. It is typically generated in situ through a process called photooxygenation. wikipedia.org This process involves a photosensitizer, a dye that absorbs light (usually in the visible region) and transfers the energy to ground-state triplet oxygen (³O₂), converting it to the singlet state (¹O₂). illinois.edu The excited sensitizer (B1316253) returns to its ground state and can participate in the cycle again.

Commonly used photosensitizers include Methylene Blue, Rose Bengal, and Tetraphenylporphyrin (TPP). illinois.edu The reaction is carried out by dissolving the alkene and the sensitizer in a suitable solvent (like dichloromethane (B109758) or acetone), and then irradiating the solution with a light source while bubbling oxygen through the mixture. The reaction is often performed at low temperatures to prevent the thermal decomposition of the newly formed, energy-rich dioxetane.

| Photosensitizer | Typical Solvent | Light Source Wavelength |

|---|---|---|

| Methylene Blue | Dichloromethane, Methanol | Red light (~660 nm) |

| Rose Bengal | Acetone (B3395972), Methanol | Green light (~560 nm) |

| Tetraphenylporphyrin (TPP) | Dichloromethane, Benzene | Violet/Blue light (~420 nm) |

The success of the [2+2] cycloaddition is heavily influenced by both the electronic properties and the steric environment of the alkene. illinois.edudntb.gov.ua

Electronic Effects: The reaction between singlet oxygen and an alkene is a pericyclic reaction where the singlet oxygen acts as an electrophile. Consequently, electron-donating substituents on the alkene double bond increase the electron density of the π-system, making it more nucleophilic and thus more reactive towards singlet oxygen. researchgate.net Alkyl groups, such as the ethyl groups in 3,4-diethyl-3-hexene, are electron-donating through an inductive effect, thereby activating the double bond for the cycloaddition reaction.

Steric Effects: While electronic activation is favorable, steric hindrance can play an opposing role. Bulky substituents around the double bond can shield it from the approaching singlet oxygen, which can decrease the reaction rate. mdpi.com In the case of a tetrasubstituted alkene like 3,4-diethyl-3-hexene, the four ethyl groups create a sterically crowded environment. However, for many tetra-alkyl-substituted alkenes, the [2+2] cycloaddition is still the preferred pathway because the alternative, the "ene" reaction (which forms an allylic hydroperoxide), is often structurally impossible if there are no allylic hydrogens. In 3,4-diethyl-3-hexene, the carbons adjacent to the double bond are quaternary, lacking the necessary hydrogen atoms for the ene reaction to occur. This often forces the reaction to proceed through the [2+2] cycloaddition pathway, even if it is sterically hindered.

| Factor | Effect on [2+2] Cycloaddition | Relevance to 3,4-diethyl-3-hexene |

| Electronic Effect | Electron-donating groups increase the rate of reaction. | The four ethyl groups are electron-donating, activating the double bond. |

| Steric Effect | Bulky substituents can hinder the approach of singlet oxygen, potentially lowering the yield. | The four ethyl groups create significant steric hindrance. |

| Ene Reaction | A competing reaction pathway that forms allylic hydroperoxides. | Not possible for 3,4-diethyl-3-hexene due to the lack of allylic hydrogens. |

Other Established and Emerging Synthetic Routes for 1,2-Dioxetanes

While the two methods described above are the most common, other strategies for the synthesis of 1,2-dioxetanes have been developed.

One established method involves the rearrangement of certain endoperoxides . For example, some endoperoxides derived from the [4+2] cycloaddition of singlet oxygen to cyclic dienes can be rearranged to 1,2-dioxetanes, sometimes with the aid of a catalyst like silica (B1680970) gel. dtic.mil

More emerging routes often focus on catalytic and more selective methods. These include the intramolecular cyclization of unsaturated hydroperoxides catalyzed by transition metals or acids . nih.govresearchgate.net For instance, unsaturated hydroperoxides can undergo an intramolecular oxa-Michael addition to form six-membered 1,2-dioxanes, and similar principles can be applied to the formation of four-membered rings under specific conditions. nih.gov

Another area of development is electron-transfer oxygenation . In these reactions, an electron is transferred from the alkene to a photosensitizer, generating a radical cation of the alkene, which then reacts with triplet oxygen. This provides an alternative to the singlet oxygen pathway for the formation of the dioxetane ring system. dntb.gov.ua

Methodological Aspects of 1,2-Dioxetane Preparation and Isolation

The preparation and isolation of 1,2-dioxetanes demand careful consideration of reaction conditions and purification techniques due to their thermal lability. dtic.milcdnsciencepub.com The choice of method often depends on the substitution pattern of the target dioxetane and the nature of the starting materials.

One of the foundational methods for synthesizing 1,2-dioxetanes is the base-induced cyclization of β-halohydroperoxides. cdnsciencepub.comresearchgate.net For instance, the treatment of corresponding bromohydroperoxides with a base can yield the desired 1,2-dioxetane. cdnsciencepub.com An alternative approach for certain substrates involves the reaction of bromo- or iodohydroperoxides with a silver salt in a non-polar solvent, which can also lead to the formation of the dioxetane ring in moderate yields. researchgate.net

A more general and widely applicable method is the photosensitized oxygenation of alkenes. google.comnsf.gov In this process, a photosensitizer is used to generate singlet oxygen, which then reacts with an electron-rich alkene in a [2+2] cycloaddition to form the 1,2-dioxetane. google.com The reaction is typically carried out at low temperatures to enhance the stability of the product. google.com

The isolation of 1,2-dioxetanes requires techniques that minimize thermal decomposition. For volatile or liquid dioxetanes, low-pressure distillation at low temperatures has been successfully employed. cdnsciencepub.com For solid dioxetanes, purification can often be achieved through column chromatography followed by recrystallization. nsf.gov It is crucial to handle these compounds expeditiously, as they can be prone to decomposition, especially in the presence of impurities. cdnsciencepub.com

The characterization of 1,2-dioxetanes relies on a combination of spectroscopic methods and chemical reactions. Their structures are confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nsf.gov Chemical verification often involves reduction with agents like lithium aluminum hydride, which converts the dioxetane to the corresponding diol. cdnsciencepub.comresearchgate.net

Below are tables detailing typical reaction conditions for the synthesis of related alkyl-substituted 1,2-dioxetanes, which are analogous to this compound.

Table 1: Synthesis of Tetramethyl-1,2-dioxetane via Silver Ion-Assisted Cyclization

| Parameter | Value | Reference |

| Starting Material | 2-Iodo-2,3-dimethyl-3-hydroperoxybutane | researchgate.net |

| Reagent | Silver Acetate | researchgate.net |

| Solvent | Methylene Chloride | researchgate.net |

| Temperature | Not specified | researchgate.net |

| Yield | 20-30% | researchgate.net |

Table 2: Synthesis of Trimethyl-1,2-dioxetane via Base-Induced Cyclization

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-2-hydroperoxy-2-methylbutane | researchgate.net |

| Reagent | Sodium Hydroxide | researchgate.net |

| Solvent | Methanol | researchgate.net |

| Temperature | Cold | researchgate.net |

| Yield | Not specified | researchgate.net |

Table 3: General Conditions for Photooxygenation of Alkenes

| Parameter | Value | Reference |

| Reactant | Electron-rich Alkene | google.comnsf.gov |

| Reagent | Singlet Oxygen (¹O₂) | google.comnsf.gov |

| Photosensitizer | Rose Bengal | nsf.gov |

| Solvent | Chlorinated Hydrocarbons (e.g., Methylene Chloride) | google.com |

| Temperature | -78 °C to 25 °C (0 °C to 10 °C preferred) | google.com |

Mechanistic Investigations of 1,2 Dioxetane Decomposition

Thermal Decomposition Pathways of 1,2-Dioxetanes

The thermal decomposition of 1,2-dioxetanes is a fascinating process that can proceed through several competing pathways, ultimately leading to the formation of two carbonyl fragments. These pathways are broadly categorized into stepwise (biradical) and concerted mechanisms. The specific mechanism that predominates can be influenced by the structure of the dioxetane, including the nature of its substituents.

The stepwise biradical mechanism is a widely supported pathway for the thermal decomposition of many 1,2-dioxetanes. researchgate.net This mechanism involves a sequential cleavage of the O–O and C–C bonds.

The first and often rate-determining step in the biradical mechanism is the homolytic cleavage of the weak peroxide (O–O) bond. researchgate.netacs.orgnih.gov This bond scission requires surmounting an activation energy barrier and results in the formation of a 1,4-biradical intermediate. researchgate.netacs.org For the parent 1,2-dioxetane (B1211799), the activation energy for this initial ring-opening has been experimentally determined to be approximately 22.7 ± 0.8 kcal/mol. acs.org Theoretical calculations have shown that upon reaching the transition state for O-O bond cleavage, the system enters a region where multiple electronic states (both singlet and triplet) are close in energy. researchgate.netacs.org

The nature of the substituents on the carbon atoms of the dioxetane ring can influence the stability of the biradical intermediate and the subsequent C-C bond cleavage. For instance, alkyl substituents are known to increase the stability of 1,2-dioxetanes.

The biradical intermediate is a key species in this stepwise mechanism. While transient, its existence has been supported by numerous theoretical studies. acs.org The lifetime of this biradical is a critical factor in determining the outcome of the reaction. A phenomenon known as an "entropic trap" can delay the dissociation of the biradical. researchgate.netnih.gov This "trap" refers to a flat region on the potential energy surface where the molecule can exist for a period before finding the specific geometry required for C-C bond cleavage. nih.gov

The lifetime of the biradical has been a subject of computational investigation. For the parent 1,2-dioxetane, ground-state dissociation of the biradical is estimated to occur within a timeframe of 30 to 140 femtoseconds. nih.govresearchgate.net The presence of singlet excited states can extend this dissociation time to as long as 250 femtoseconds or more. nih.govarxiv.org The existence of a triplet/singlet crossing region close to the triplet biradical suggests it is a metastable species with a very short lifetime, on the order of picoseconds. electronicsandbooks.com

Table 1: Calculated Activation Energies for 1,2-Dioxetane Decomposition

| Compound | Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1,2-Dioxetane | Experimental | 22.7 ± 0.8 | acs.org |

| 1,2-Dioxetane | MS-CASPT2//CASSCF | 23.5 | acs.org |

| 1,2-Dioxetane | MS-CASPT2//MS-CASPT2 | 24.1 | acs.org |

In contrast to the stepwise pathway, a concerted mechanism involves the simultaneous or near-simultaneous cleavage of both the O–O and C–C bonds. researchgate.netresearchgate.net High-level computational studies on the parent 1,2-dioxetane and its methyl-substituted derivatives suggest that the decomposition is more accurately described as a concerted biradical-like mechanism. researchgate.net

Some research has proposed a "merged" concerted mechanism, where the C-C bond cleavage begins before the O-O bond is fully broken. acs.org This type of mechanism is thought to be more prevalent in dioxetane derivatives containing carbonyl groups, such as 1,2-dioxetanedione. acs.orgnih.gov For simple alkyl-substituted dioxetanes, the distinction between a true concerted and a very short-lived biradical mechanism can be subtle.

The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism is particularly relevant for 1,2-dioxetanes that are "triggered" to decompose by an external agent, often referred to as an activator. nih.govnih.gov This pathway is especially important in analytical and biological applications of chemiluminescence. nih.gov

The CIEEL process typically involves the following steps:

Activation: An activator, which is a molecule with a low oxidation potential and high fluorescence quantum yield, interacts with the dioxetane. nih.gov

Electron Transfer: An electron is transferred from the activator to the dioxetane, leading to the cleavage of the O-O bond. nih.gov In some systems, this can be an intramolecular process if the dioxetane itself contains a suitable substituent. nih.govnih.gov

Fragmentation: The resulting radical anion of the dioxetane fragments, cleaving the C-C bond and producing a carbonyl compound in an electronically excited state and the oxidized form of the activator.

Luminescence: The excited carbonyl compound can then transfer its energy to the oxidized activator, promoting it to an excited state. The subsequent decay of the excited activator to its ground state results in the emission of light. nih.gov

While the thermal decomposition of 3,3,4,4-tetraethyl-1,2-dioxetane would primarily follow the biradical or concerted pathways, the principles of CIEEL would apply if its decomposition were to be induced by a suitable chemical trigger.

Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism

Solvent Cage Effects and Back Electron Transfer in CIEEL

Following the initial electron transfer and O-O bond cleavage, the resulting radical ion pair is transiently held together within a "solvent cage". acs.org The viscosity of the solvent can influence the efficiency of chemiexcitation, a phenomenon known as the solvent cage effect. acs.orgdtic.mil Within this cage, a critical step is the back electron transfer, where an electron from the negatively charged portion of the fragmented dioxetane is transferred back to the oxidized activator. This back electron transfer is what generates the electronically excited state of the activator, which then emits light. wikipedia.org However, the radical ions can also diffuse out of the solvent cage, leading to non-luminescent pathways. researchgate.net The efficiency of the chemiluminescence is therefore a competition between the rate of back electron transfer within the cage and the rate of cage escape. researchgate.net Studies have shown that the observed solvent cage effect can also be rationalized by the necessity of a specific conformation of the diradical pair for efficient chemiexcitation during the back-electron transfer step. acs.org

Alternative Charge Transfer Induced Luminescence (CTIL) Models

While the CIEEL mechanism provides a robust framework for understanding many chemiluminescent reactions, alternative models have also been proposed. One such model is the Charge Transfer Induced Luminescence (CTIL). It has been suggested that in some systems, a full electron transfer may not be necessary, and instead, a charge-transfer process can initiate the decomposition. nih.govacs.org In this model, the interaction between the dioxetane and the activator leads to the formation of a charge-transfer complex, which then proceeds to decompose and generate the excited state. For some dioxetanes, particularly those with covalently attached electron-donating groups, an intramolecular charge-transfer-induced chemiluminescence (CTICL) mechanism is operative. acs.org In these cases, the color of the emitted light can be modulated by the nature of the aromatic donor and its substituents. acs.org Furthermore, theoretical studies on the decomposition of firefly dioxetanone have proposed a gradually reversible charge transfer initiated luminescence (GRCTIL) mechanism. uchicago.edu

Activation Parameters and Energetics of 1,2-Dioxetane Decomposition

The stability and decomposition kinetics of 1,2-dioxetanes are critically dependent on their structure, particularly the substituents on the four-membered ring. The activation parameters, such as activation energy (Ea) and reaction enthalpy (ΔH), provide crucial insights into the energetics of the decomposition process.

Influence of Substituents on Decomposition Rates and Energetics

Substituents on the 1,2-dioxetane ring have a profound impact on their stability and decomposition kinetics. Increasing the steric bulk of the alkyl substituents generally leads to an increase in the activation energy and thus greater thermal stability. This trend is evident when comparing the activation energy of this compound (30.8 kcal/mol) to that of less substituted or strained systems. For example, 3,4-dimethyl-3,4-di-n-butyldioxetane has a lower activation energy of 25.7 kcal/mol. The nature of the substituents also influences the yields of excited state products. While alkyl substituents generally favor the formation of triplet excited states, the introduction of electron-donating groups can significantly enhance the yield of singlet excited states, often through a CIEEL-type mechanism. rsc.org

| Compound | Activation Energy (Ea) (kcal/mol) | Log A | Reference |

| This compound | 30.8 | 15.2 | dtic.mil |

| Dicyclohexylidene-1,2-dioxetane | 27.7 | 13.8 | dtic.mil |

| 3,4-Dimethyl-3,4-di-n-butyldioxetane | 25.7 | 12.8 | dtic.mil |

| 3,3,4-Trimethyl-1,2-dioxetane | ~23.9 | - | researchgate.net |

| 1,2-Dioxetane | 22.7 ± 0.8 | - | researchgate.net |

| This table presents a selection of activation parameters for various alkyl-substituted 1,2-dioxetanes to illustrate the effect of substitution on thermal stability. |

Non-Adiabatic Dynamics and Excited State Generation

The generation of electronically excited products from a ground-state reactant is a classic example of a non-adiabatic reaction. The decomposition of 1,2-dioxetanes involves the crossing of potential energy surfaces, a process that cannot be described by the Born-Oppenheimer approximation. Theoretical studies using non-adiabatic dynamics simulations have provided significant insights into this complex process.

The initial step in the thermal decomposition is the cleavage of the O-O bond, leading to a diradical species. From this diradical intermediate, the molecule can proceed along different potential energy surfaces. The ground-state pathway leads to the formation of two ground-state carbonyl molecules. However, the molecule can also transition to an excited-state potential energy surface, leading to the formation of one of the carbonyl fragments in an electronically excited singlet or triplet state.

Simulations have revealed the existence of an "entropic trap" in the region of the diradical intermediate. acs.org This trap is a region on the potential energy surface where the molecule can be temporarily held, increasing the time available for intersystem crossing to the excited triplet state or internal conversion to the excited singlet state. acs.org The presence of substituents, such as the ethyl groups in this compound, is thought to increase the density of vibrational states, which can enhance the lifetime of this entropic trap and potentially influence the yields of excited states. researchgate.net The probability of transitioning to an excited state surface is a key factor determining the chemiluminescence quantum yield. For many simple alkyl-substituted dioxetanes, the formation of triplet excited states is significantly favored over singlet excited states. dtic.mil

Interplay of Ground State (S₀), Singlet (S₁), and Triplet (T₁) Potential Energy Surfaces

The decomposition of a 1,2-dioxetane molecule is initiated by thermal activation, which provides the necessary energy to overcome the reaction barrier for the cleavage of the oxygen-oxygen (O-O) bond. acs.org This initial step occurs on the ground state (S₀) potential energy surface (PES), leading to the formation of a diradical intermediate. researchgate.net A key feature of the 1,2-dioxetane decomposition mechanism is the topography of the potential energy surfaces in the region of this diradical.

Theoretical studies on compounds like 1,2-dioxetane and trans-3,4-dimethyl-1,2-dioxetane reveal that in this diradical configuration, the ground state (S₀), the first excited singlet state (S₁), and the first excited triplet state (T₁) lie very close in energy. researchgate.netresearchgate.net This near-degeneracy of electronic states is a critical juncture in the reaction pathway. researchgate.net From this point, the molecule proceeds to the second step: the cleavage of the carbon-carbon (C-C) bond, which results in the formation of two carbonyl fragments (in the case of this compound, this would be two molecules of 3-pentanone).

The reaction can proceed along two distinct pathways from the diradical intermediate:

Adiabatic Ground State Reaction: The molecule can remain on the S₀ surface, leading directly to ground-state products.

Nonadiabatic Transition to Excited States: The molecule can transition from the S₀ surface to either the S₁ or T₁ excited state surfaces. This nonadiabatic transition is the origin of the chemiluminescence. rsc.org

If the molecule transitions to an excited state (S₁ or T₁), the subsequent C-C bond cleavage yields one of the carbonyl fragments in an electronically excited state. researchgate.net This excited molecule then relaxes to its ground state by emitting a photon, which is observed as light. The majority of the emission from 1,2-dioxetane decomposition originates from the triplet state product due to a more favorable transition pathway. acs.org Theoretical calculations show that for the molecule to rupture its C-C bond through an excited state channel like T₁ or S₁, it must pass over a ridge on the respective potential energy surface to reach the corresponding product state. uchicago.edusemanticscholar.org

Table 1: Key Features of Potential Energy Surfaces in 1,2-Dioxetane Decomposition (Based on Model Systems)

| Feature | Description | Significance |

| Initial Step | Homolytic cleavage of the O-O bond on the S₀ surface. | Rate-determining step of the reaction. acs.org |

| Intermediate | Formation of a diradical species. | A critical structure where electronic states become nearly degenerate. researchgate.net |

| State Degeneracy | S₀, S₁, and T₁ potential energy surfaces are close in energy at the diradical geometry. | Allows for nonadiabatic transitions (surface hopping) between electronic states. researchgate.net |

| Product Formation | Cleavage of the C-C bond leads to two carbonyl fragments. | Can occur on the S₀ surface (dark reaction) or S₁/T₁ surfaces (chemiluminescent reaction). researchgate.net |

| Excited State Barrier | Trajectories on the T₁ or S₁ surfaces must overcome an energy ridge to dissociate. | Influences the dynamics and efficiency of excited state product formation. uchicago.edusemanticscholar.org |

Role of Intersystem Crossing (ISC) and Spin-Orbit Coupling

The significant yield of triplet state products in dioxetane thermolysis underscores the importance of intersystem crossing (ISC), a nonadiabatic process involving a change in the spin state of the molecule (from singlet to triplet). acs.org After the formation of the singlet diradical on the S₀ surface, an efficient ISC to the nearly degenerate triplet (T₁) surface can occur. researchgate.net

This spin-forbidden transition is made possible by spin-orbit coupling (SOC) , an interaction between the electron's spin magnetic moment and its orbital magnetic moment around the nucleus. aps.org The strength of SOC is highly dependent on the molecular geometry and the energy gap between the singlet and triplet states. In the diradical region of the 1,2-dioxetane potential energy surface, the geometric and energetic conditions are optimal for efficient SOC, facilitating the S₀ → T₁ transition. researchgate.netresearchgate.net The rotation of the p-atomic orbitals of the oxygen atoms in the diradical structure is thought to contribute to strong spin-orbit coupling interaction. researchgate.net

Table 2: Factors Influencing Intersystem Crossing (ISC) in 1,2-Dioxetane Decomposition

| Factor | Role in ISC | Reference |

| S₀-T₁ Energy Gap | A small energy gap between the singlet and triplet states in the diradical region is crucial for efficient ISC. | researchgate.net |

| Spin-Orbit Coupling (SOC) | The interaction that directly mediates the transition between the singlet and triplet potential energy surfaces. | aps.orgresearchgate.net |

| Molecular Geometry | The specific geometry of the diradical intermediate maximizes SOC, promoting the spin-forbidden transition. | researchgate.net |

| Diradical Lifetime | A longer-lived diradical intermediate increases the probability of the relatively slow ISC process occurring. | researchgate.net |

Entropic Trapping Phenomena and Dissociation Postponement

A fascinating aspect of 1,2-dioxetane decomposition is the phenomenon known as "entropic trapping". researchgate.net After the initial O-O bond cleavage, the resulting diradical does not immediately dissociate by breaking the C-C bond. Instead, it is temporarily confined in a region of the potential energy surface described as an "entropic trap". researchgate.net This trap is a special feature of the PES where the molecule is chemically bound in nearly all degrees of freedom, except for a few that are unbound or very weakly bound. researchgate.net

For dissociation to occur, the molecule must find a specific geometric pathway out of this trap. This leads to what are termed "frustrated dissociations," where the C-C bond oscillates, attempting to break but failing to find the correct exit channel. uchicago.edu This process significantly postpones the final decomposition of the molecule. researchgate.netsemanticscholar.org

The postponement of dissociation is mechanistically vital. It dramatically increases the lifetime of the diradical intermediate. This extended lifetime is critical because it provides a larger window of opportunity for the less probable, spin-forbidden intersystem crossing (S₀ → T₁) to take place. researchgate.net Therefore, entropic trapping directly enhances the quantum yield of triplet excited state formation and, consequently, the intensity of the chemiluminescence. uchicago.edusemanticscholar.org Studies on methylated dioxetanes have shown that substituent mass can increase the dissociation time, suggesting that the heavier ethyl groups on this compound would likewise contribute to a longer diradical lifetime and potentially a higher chemiluminescence yield. researchgate.netsemanticscholar.org

Table 3: Dissociation Times and Frustrated Dissociations in a Model Dioxetane (Data based on trajectory surface hopping simulations of trans-3,4-dimethyl-1,2-dioxetane)

| Trajectory Type | Shortest Dissociation Time (fs) | Longest Dissociation Time (fs) | Key Observation | Reference |

| S₀ Product | 39.0 | 4329.0 | The significant difference is attributed to the number of frustrated dissociations within the entropic trap. | semanticscholar.org |

| T₁ Product | 79.5 | > 4000 | The time spent in the triplet states and experiencing frustrated dissociations rationalize the long dissociation times. | uchicago.edusemanticscholar.org |

Chemiluminescence Phenomenology and Mechanisms in 1,2 Dioxetanes

Fundamental Principles of Light Emission from 1,2-Dioxetane (B1211799) Thermolysis

The thermolysis of 1,2-dioxetanes involves the cleavage of the molecule into two carbonyl fragments. acs.org This decomposition is a thermally activated process, meaning it requires an input of heat to overcome an energy barrier. acs.orgarxiv.org The generally accepted mechanism for this reaction is a stepwise process. acs.orgresearchgate.net Initially, the weak oxygen-oxygen (O-O) bond breaks, leading to the formation of a biradical intermediate. acs.orgarxiv.orgresearchgate.net This is the rate-limiting step in the decomposition. researchgate.net Subsequently, the carbon-carbon (C-C) bond cleaves, resulting in the formation of two carbonyl compounds. acs.orgresearchgate.net

A crucial aspect of this process is that a fraction of the resulting carbonyl molecules are generated in an electronically excited state. acs.orgarxiv.org These excited molecules then relax to their more stable ground state by releasing the excess energy in the form of a photon of light. acs.org This emission of light is the hallmark of chemiluminescence. arxiv.org The entire process can be visualized as a "reverse photochemical reaction" where a chemical reaction produces light, in contrast to a photochemical reaction which is initiated by the absorption of light. arxiv.org Theoretical studies have been instrumental in understanding the intricate details of the potential energy surfaces involved in both the "dark" (non-light-emitting) and chemiluminescent decomposition pathways. acs.orgarxiv.org

Characterization of Electronically Excited Products

The thermal decomposition of 1,2-dioxetanes can produce carbonyl fragments in two types of electronically excited states: singlet and triplet states. acs.org The distribution between these states is a key factor in determining the characteristics of the emitted light.

A portion of the energy released during the decomposition of 1,2-dioxetanes can lead to the formation of one of the carbonyl products in a singlet excited state (S1). acs.orgarxiv.org This excited molecule then decays to its ground state (S0) through the emission of a photon, a process known as fluorescence. While the formation of singlet excited states is a possible outcome, it is generally observed to be a less favorable pathway compared to the formation of triplet excited states in the thermolysis of many 1,2-dioxetanes. acs.orgresearchgate.net

The predominant pathway for energy release in the chemiluminescent decomposition of many 1,2-dioxetanes leads to the formation of one of the carbonyl products in a triplet excited state (T1). acs.orgresearchgate.net The decay of this triplet excited state to the singlet ground state is a "forbidden" transition, meaning it occurs much more slowly than fluorescence and results in the emission of light known as phosphorescence. The higher yield of triplet excited states is a characteristic feature of 1,2-dioxetane thermolysis. acs.orgresearchgate.net For instance, the thermolysis of 3,3:4,4-dibutano-1,2-dioxetane yields a significantly higher percentage of triplet excited products compared to singlet excited products. cdnsciencepub.com The generation of these triplet excited carbonyls can be confirmed and even enhanced by the use of specific chemical agents like 9,10-dibromoanthracene (B139309) (DBA). researchgate.net

The ratio of singlet to triplet excited states produced during the thermolysis of 1,2-dioxetanes is influenced by several factors, most notably the substitution pattern on the dioxetane ring. acs.orgnih.gov It has been experimentally and theoretically demonstrated that increasing the number of methyl substituents on the 1,2-dioxetane molecule leads to an increase in the yields of both singlet and triplet excited products. acs.orgnih.govnih.gov

Theoretical models suggest that this is due to an "entropic trapping" effect. acs.orgnih.gov The presence of bulky substituents, like methyl groups, slows down the dissociation process, effectively trapping the molecule in a biradical state for a longer duration. nih.gov This extended lifetime in the biradical region increases the probability of intersystem crossing to the triplet state, thus favoring the formation of triplet excited carbonyls. acs.orgnih.gov Consequently, the triplet-to-singlet yield ratio is often significantly greater than one. acs.org For example, in the thermolysis of 3,3:4,4-dibutano-1,2-dioxetane, the yield of the triplet excited state is substantially higher than that of the singlet excited state. cdnsciencepub.com

Table 1: Excited State Yields from Thermolysis of Selected 1,2-Dioxetanes

| 1,2-Dioxetane Derivative | Singlet Yield (%) | Triplet Yield (%) | Triplet/Singlet Ratio | Reference |

| 3,3:4,4-Dibutano-1,2-dioxetane | 1 | 8.7 | 8.7 | cdnsciencepub.com |

| 3,4:3,4-Dipropano-1,2-dioxetane | 0.011 | 0.10 | ~9.1 | cdnsciencepub.com |

| 3,4-Pentano-3,4-propano-1,2-dioxetane | 0.0019 | 0.18 | ~94.7 | cdnsciencepub.com |

| 3,4-Butano-3,4-propano-1,2-dioxetane | 0.0013 | 0.11 | ~84.6 | cdnsciencepub.com |

Note: The yields for the tricyclic dioxetanes are relative to a standard value for tetramethyl-1,2-dioxetane.

Chemiluminescence Quantum Yields and Efficiencies

The unimolecular decomposition of 1,2-dioxetanes generally leads to a preferential formation of triplet-excited carbonyl compounds, with very low singlet excitation yields. researchgate.net This results in characteristically low chemiluminescence quantum yields for many simple dioxetanes. researchgate.net However, the stability of the dioxetane and the quantum yields of the excited products are highly dependent on the number and nature of the substituents on the peroxide ring. researchgate.net For instance, the introduction of an electron-withdrawing acrylonitrile (B1666552) group can dramatically increase the chemiluminescence quantum yield of spiroadamantane 1,2-dioxetanes. rsc.orgnih.gov

Table 2: Activation Parameters and Excited State Yields for Thermolysis of Tricyclic 1,2-Dioxetanes

| 1,2-Dioxetane Derivative | Ea (kcal/mol) | ΔS≠ (eu) | Singlet Yield (%) | Triplet Yield (%) |

| 3,4:3,4-Dipropano-1,2-dioxetane | 25.6 ± 0.6 | 4 ± 2 | 0.011 | 0.10 |

| 3,4-Pentano-3,4-propano-1,2-dioxetane | 29.8 ± 0.4 | 4 ± 2 | 0.0019 | 0.18 |

| 3,4-Butano-3,4-propano-1,2-dioxetane | 26.3 ± 0.5 | 1 ± 2 | 0.0013 | 0.11 |

Source: cdnsciencepub.com

Triggered Chemiluminescence in Substituted 1,2-Dioxetanes

While the thermolysis of simple 1,2-dioxetanes produces light, a significant advancement in the field has been the development of "triggerable" 1,2-dioxetanes. researchgate.netnih.gov In these systems, the decomposition of the dioxetane and subsequent light emission is initiated by a specific chemical trigger. nih.govnih.gov A prominent mechanism for this process is known as Chemically Initiated Electron Exchange Luminescence (CIEEL). rsc.orgnih.govnih.gov

In a typical CIEEL system, a stable 1,2-dioxetane is modified with a protecting group. nih.gov The removal of this protecting group by a specific trigger, such as an enzyme or a change in pH, generates an electron-rich species, often a phenolate (B1203915). rsc.orgnih.govnih.gov This species then undergoes an intramolecular electron transfer to the peroxide bond of the dioxetane, leading to its rapid decomposition and the formation of an excited state species, which then emits light. rsc.orgnih.gov This approach allows for the design of highly sensitive and specific chemiluminescent probes for various biological and analytical applications. rsc.orgnih.govnih.gov The development of phenoxy-substituted 1,2-dioxetanes has been particularly significant in this area, providing a versatile platform for creating probes that can be activated by specific enzymes. rsc.orgchemrxiv.org

Mechanisms of Chemical and Enzymatic Triggering (e.g., Phenolate Activation)

The most well-documented mechanism for triggering light emission from 1,2-dioxetanes is the Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway. nih.gov This process is characteristic of dioxetanes that have been functionalized with a protected electron-donating group, typically a phenol (B47542) ether or ester. The activation sequence is as follows:

Triggering Event: A specific chemical or enzymatic stimulus removes the protecting group. For instance, an enzyme like alkaline phosphatase can cleave a phosphate (B84403) group from a molecule such as AMPPD (3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane), or a β-D-galactosidase can cleave a galactose unit from a substrate like AMPGD. nih.gov This deprotection generates a phenolate anion.

Intramolecular Electron Transfer: The newly formed, electron-rich phenolate anion transfers an electron to the peroxide bond of the dioxetane ring.

Dioxetane Cleavage: This electron transfer event induces the cleavage of the weak oxygen-oxygen bond, leading to the fragmentation of the four-membered ring into two carbonyl compounds (typically ketones or esters). nih.gov

Generation of Excited State: The energy released during this decomposition process results in the formation of one of the carbonyl products in an electronically excited state.

Light Emission: The excited molecule relaxes to its ground state by emitting a photon of light, producing the observable chemiluminescence.

This mechanism is fundamental to the use of dioxetanes in highly sensitive bioassays, including immunoassays and nucleic acid detection. nih.gov The trigger is highly specific, allowing for the detection of minute quantities of the target enzyme or chemical agent. nih.govnih.gov

However, 3,3,4,4-Tetraethyl-1,2-dioxetane is a simple tetra-alkyl substituted dioxetane. It lacks the necessary phenoxy group or any other functional handle that could be deprotected to initiate the CIEEL pathway. Its chemiluminescence is primarily induced by thermal energy, where heating the molecule provides the activation energy needed to break the O-O bond and decompose it into two molecules of 3-pentanone, one of which is in an excited state. Studies on analogous compounds like tetramethyl-1,2-dioxetane and other tetra-alkyl dioxetanes focus on their thermal decomposition kinetics and the yields of singlet and triplet excited states produced. acs.org There is no information in the reviewed scientific literature to suggest that this compound can be activated by specific chemical or enzymatic triggers in the manner of its functionalized counterparts.

Rational Design Principles for Activatable Dioxetane Luminophores

The rational design of activatable dioxetane luminophores, or "turn-ON" probes, is a sophisticated area of chemical biology aimed at creating molecules that are dark until they interact with a specific biological target. The core principles of this design process are:

Scaffold Selection: The process begins with selecting a stable 1,2-dioxetane core that can be chemically modified. Spiroadamantane-1,2-dioxetanes are frequently chosen due to their high thermal stability, which prevents premature, non-specific light emission. semanticscholar.org

Incorporation of a Trigger: A "protecting group" or trigger is attached to the dioxetane, usually at the phenoxy position. This group masks the electron-donating ability of the phenolate and renders the molecule non-luminescent. The trigger is chosen for its specific reactivity with the analyte of interest (e.g., an enzyme, a reactive oxygen species, or a specific ion). nih.govsemanticscholar.org For example, a β-D-galactopyranoside group is used to detect β-galactosidase activity. nih.gov

Tuning Emission Properties: The light-emitting portion of the molecule (the ultimate excited-state carbonyl compound) can be modified to fine-tune the properties of the emitted light, such as its wavelength (color) and quantum yield (brightness). This is often achieved by adding electron-withdrawing or electron-donating substituents to the aromatic ring of the phenoxy group. acs.org

These design principles are exclusively applied to dioxetane scaffolds that can be functionalized for triggering, such as the phenoxy-dioxetane platform developed by Schaap and others. nih.gov The compound This compound does not fit this design paradigm. As a simple, non-functionalized aliphatic dioxetane, it is not a substrate for the rational design of activatable probes based on the established principles of masking and triggering via the CIEEL mechanism. The literature does not describe any strategies to engineer this specific molecule into a targeted, activatable luminophore.

Advanced Theoretical and Computational Studies of 1,2 Dioxetanes

Quantum Chemical Methodologies Applied to Dioxetanes

The study of 1,2-dioxetanes, which are characterized by a strained four-membered ring containing a peroxide bond, necessitates sophisticated quantum chemical methods to accurately describe their decomposition, a process that involves multiple electronic states and the formation of biradical species.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations have been instrumental in investigating the chemiluminescence mechanisms of 1,2-dioxetane (B1211799) and its derivatives. acs.org These methods, which solve the electronic Schrödinger equation without empirical parameters, provide a foundational understanding of the reaction pathways. Studies on 1,2-dioxetane (DO) and 3,3,4,4-tetramethyl-1,2-dioxetane (TMDO) have shown that the rate-determining step in their chemiluminescent decomposition is the cleavage of the O-O bond, which leads to the formation of a biradical intermediate. acs.orgresearchgate.net

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been widely applied to study the thermolysis of 1,2-dioxetanes, offering a balance between computational cost and accuracy. arkat-usa.org DFT methods are used to optimize the geometry of various alkyl-substituted 1,2-dioxetane derivatives and have been shown to provide geometric parameters that are in better agreement with experimental activation data compared to semiempirical methods. arkat-usa.org

However, the choice of DFT functional and whether a restricted or unrestricted formalism is used is critical. Studies on 1,2-dioxetanone have shown that closed-shell (restricted) DFT methods can fail to correctly describe the thermolysis, which proceeds through a biradical mechanism. nih.gov Unrestricted Kohn-Sham DFT calculations consistently yield lower reaction energies and barriers than restricted methods, supporting the stepwise biradical pathway over a concerted one. nih.gov For studies on substituted dioxetanes, including an empirical model used to explain stability trends in compounds like 3,3,4,4-tetraethyl-1,2-dioxetane, DFT calculations (specifically B3LYP) have been employed to calculate structural parameters like C-C and O-O bond distances. arkat-usa.org

A chemometric approach combining DFT-optimized molecular descriptors with principal component analysis has also been used to predict the outcome of olefin photooxygenation for synthesizing new 1,2-dioxetanes, revealing the key steric and electronic parameters that govern their formation. researchgate.net

Multiconfigurational Self-Consistent Field (MCSCF) and Multistate Perturbation Theory (MS-CASPT2) Approaches

The decomposition of 1,2-dioxetanes involves regions on the potential energy surface where multiple electronic states (ground, singlet excited, and triplet excited) are nearly degenerate. This electronic structure complexity requires multireference methods for an accurate description. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by a second-order perturbation theory correction (CASPT2), has become the gold standard for these systems. acs.orgresearchgate.netdiva-portal.org

MS-CASPT2 (Multistate CASPT2) calculations have successfully reproduced the experimental activation energy for the thermal decomposition of the parent 1,2-dioxetane. acs.orgresearchgate.net These high-level computations have established a two-step biradical mechanism: the reaction begins with the O-O bond breaking, leading to a biradical region, followed by the C-C bond cleavage. researchgate.netresearchgate.net The use of MS-CASPT2 is crucial as it accounts for the dynamic electron correlation on top of the static correlation captured by CASSCF, providing quantitative accuracy for energy barriers. acs.orgdiva-portal.org

These methods are essential for studying the nonadiabatic transitions between electronic states that lead to chemiexcitation. nih.gov The active space for these calculations typically includes the σ and σ* orbitals of the four-membered ring and the oxygen lone-pair orbitals. nih.govarxiv.org

Potential Energy Surface Mapping and Critical Point Analysis

Understanding the decomposition of 1,2-dioxetanes hinges on accurately mapping their potential energy surfaces (PES) and identifying the critical points—minima (reactants, intermediates, products) and transition states. acs.orgnih.gov Theoretical studies have focused on locating the transition state for the initial O-O bond cleavage, which is the rate-determining step. acs.orgrsc.org

Using MS-CASPT2//CASSCF, researchers have explored the reaction paths on the ground state (S₀) as well as the first singlet (S₁) and triplet (T₁) excited states. acs.org The analysis reveals that in the vicinity of the O-O bond-breaking transition state, the S₀, S₁, and T₁ states become nearly degenerate. nih.govacs.org This degeneracy facilitates intersystem crossing and is key to the chemiluminescence mechanism. nih.govacs.org

A crucial feature of the 1,2-dioxetane ground state PES is the "entropic trap," a flat region in the biradical configuration. acs.orgresearchgate.netarxiv.org After the initial O-O bond cleavage, the molecule enters this trap, where its lifetime is extended. This delay allows the system to explore pathways to the S₁ and T₁ surfaces, increasing the yield of excited state products. acs.orgarxiv.org The existence of this trap, rather than a distinct intermediate minimum, explains why the decomposition is often described as a "merged" biradical mechanism. rsc.org

| Method | System | Calculated Ea (kcal/mol) | Experimental Ea (kcal/mol) | Source |

|---|---|---|---|---|

| MS-CASPT2//CASSCF | 1,2-Dioxetane | 23.5 | 22.7 ± 0.8 | acs.org |

| MS-CASPT2//MS-CASPT2 | 1,2-Dioxetane | 24.1 | 22.7 ± 0.8 | acs.org |

| uB3LYP/6-31+G(d) | 1,2-Dioxetane | Reasonable Agreement | - | acs.org |

| CASPT2 | Spiro-adamantyl-1,2-dioxetanone | Lower than CL Ea | - | rsc.org |

Molecular Dynamics Simulations of 1,2-Dioxetane Decomposition

While static quantum chemical calculations identify critical points and minimum energy paths, molecular dynamics (MD) simulations provide insight into the time-evolution of the decomposition process. These simulations model the actual movement of nuclei and electrons over time, revealing dynamic effects that are not captured by static models. researchgate.netacs.org

Non-Adiabatic Excited-State Dynamics

The thermal decomposition of 1,2-dioxetanes, including this compound, is a process that often involves non-adiabatic transitions between electronic states. nih.gov This means that the reaction does not proceed entirely on a single potential energy surface. Instead, the molecule can "hop" between different electronic states, which is a key aspect of its ability to produce light (chemiluminescence).

Theoretical models, particularly those employing multi-reference quantum chemistry methods like CASSCF and CASPT2, have been instrumental in elucidating the mechanism of this process. diva-portal.orgresearchgate.net For the parent 1,2-dioxetane, studies have established a two-step mechanism for chemiluminescence. acs.orgnih.gov This process begins with the cleavage of the weak O-O bond, leading to a biradical intermediate. researchgate.net In this biradical region, several singlet and triplet electronic states are very close in energy. researchgate.net

The subsequent C-C bond cleavage can then lead to the formation of two carbonyl products (in the case of this compound, this would be two molecules of 3-pentanone) in either their ground or electronically excited states. researchgate.net The high ratio of triplet to singlet excited state products observed experimentally is explained by the complex non-adiabatic dynamics in the biradical region. acs.orgnih.gov

Surface hopping simulations, a computational technique used to model non-adiabatic dynamics, have been applied to substituted 1,2-dioxetanes like trans-3,4-dimethyl-1,2-dioxetane. rsc.orguchicago.edu These simulations show that the molecule can be temporarily trapped in a region of the potential energy surface known as an "entropic trap," which can postpone the dissociation. acs.orgresearchgate.net The time spent in this trap and in various excited states influences the quantum yield of the different products. uchicago.edu For instance, trajectories leading to triplet state products tend to spend more time in the triplet states. uchicago.edu While specific simulations for this compound are not detailed in the literature, the principles derived from studies on similar molecules provide a strong framework for understanding its behavior. The bulkier ethyl groups in this compound are expected to influence the dynamics by altering the potential energy surfaces and the lifetimes of intermediates.

Computational Predictions of Spectroscopic Signatures Relevant to Reaction Intermediates

Computational chemistry plays a vital role in predicting the spectroscopic signatures of the transient species involved in the decomposition of 1,2-dioxetanes. These predictions are essential for identifying and characterizing reaction intermediates that may be too short-lived to be studied experimentally. researchgate.net

For the parent 1,2-dioxetane, computational methods have been used to simulate its ultraviolet photoabsorption spectrum. researchgate.net These simulations help to understand the behavior of the molecule in its excited states. researchgate.net The decomposition of 1,2-dioxetanes is known to produce carbonyl compounds that can be in an excited state, which then emit light. cdnsciencepub.com For example, the thermal decomposition of 3,3,4-trimethyl-1,2-dioxetane results in luminescence with a maximum wavelength of 430–440 mμ, corresponding to the emission from an excited singlet state of a carbonyl product. cdnsciencepub.com

Below is a hypothetical table illustrating the kind of data that could be generated for the reaction intermediates of this compound using computational methods.

| Species | Spectroscopic Parameter | Predicted Value |

| This compound | C-O Stretch (IR) | ~900-1000 cm⁻¹ |

| Biradical Intermediate | O-O Stretch (IR) | Absent |

| Excited 3-Pentanone (Singlet) | n→π* Transition (UV-Vis) | ~340-360 nm |

| Excited 3-Pentanone (Triplet) | n→π* Transition (Phosphorescence) | ~420-450 nm |

Note: These are illustrative values based on general principles and data for similar compounds.

Evaluation of Theoretical Models Against Experimental Kinetic and Mechanistic Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. For 1,2-dioxetanes, there is a good agreement between theoretical predictions and experimental data for kinetics and reaction mechanisms.

Theoretical calculations of the activation energy for the thermal decomposition of the parent 1,2-dioxetane have yielded values that are in excellent agreement with experimental measurements. nih.govacs.org For example, multistate multiconfigurational second-order perturbation theory calculations predicted an activation energy of 23.5 kcal/mol, which compares well with the experimental value of 22.7 ± 0.8 kcal/mol. acs.org

Furthermore, theoretical studies have successfully rationalized the observed increase in the yield of triplet and singlet excited products as substituents are added to the 1,2-dioxetane ring. researchgate.netnih.gov Ab initio non-adiabatic molecular dynamics simulations on dimethyl-1,2-dioxetane have calculated a triplet chemiexcitation quantum yield that agrees well with the experimental value. rsc.org

The table below summarizes the comparison between experimental and theoretical data for the decomposition of 1,2-dioxetanes.

| Parameter | Experimental Value | Theoretical Value |

| Activation Energy (1,2-dioxetane) | 22.7 ± 0.8 kcal/mol acs.org | 23.5 kcal/mol acs.org |

| Triplet Quantum Yield (dimethyl-1,2-dioxetane) | 0.20 ± 0.04 rsc.org | 0.266 ± 0.096 rsc.org |

These successful comparisons provide confidence in the ability of modern theoretical and computational methods to accurately describe the complex chemistry of 1,2-dioxetanes. diva-portal.org While specific kinetic and mechanistic data for this compound are sparse in the literature, the validated theoretical models for the general class of 1,2-dioxetanes provide a solid foundation for predicting its behavior. uchicago.edu The presence of four ethyl groups is expected to influence the activation parameters and quantum yields, and theoretical models can provide valuable insights into these substituent effects.

Structural Modulation and Its Impact on 1,2 Dioxetane Reactivity

Effects of Alkyl Substitution on Thermal Stability and Decomposition Characteristics

Alkyl groups at the C3 and C4 positions of the dioxetane ring are known to influence its thermal stability. Generally, increasing the steric bulk of the alkyl substituents enhances the stability of the dioxetane by raising the activation energy for the cleavage of the O-O bond. For instance, tetramethyl-1,2-dioxetane is significantly more stable than less substituted derivatives.

However, no specific studies on the thermal stability or decomposition characteristics of 3,3,4,4-Tetraethyl-1,2-dioxetane have been reported. It would be hypothesized that the four ethyl groups would impart considerable stability to the molecule, but experimental data on its half-life at various temperatures and the activation parameters for its thermolysis are not available in the current body of scientific literature.

Table 1: Hypothetical Decomposition of this compound (Note: This table is illustrative and not based on experimental data)

| Reactant | Product(s) |

|---|---|

| This compound | Diethyl ketone |

Influence of Spiro-Strain on Dioxetane Ring Opening and Chemiexcitation

A significant area of research in dioxetane chemistry has been the incorporation of spirocyclic moieties to modulate reactivity. The introduction of strain at the spiro-center can dramatically accelerate the rate of dioxetane ring opening and enhance chemiexcitation efficiency. This has been demonstrated in studies comparing spiro-adamantyl and spiro-cyclobutyl dioxetanes, where the release of ring strain in the transition state of the O-O bond cleavage leads to a faster reaction.

As This compound is an acyclic-substituted dioxetane, the concept of spiro-strain is not directly applicable. The steric interactions between the four ethyl groups would be the primary determinant of its conformational preferences and might influence the transition state geometry for ring opening, but this is distinct from the designed strain in spirocyclic systems.

Electronic Effects of Peripheral Substituents on Chemiluminescence Efficiency

The efficiency of light emission upon the decomposition of a 1,2-dioxetane (B1211799) is highly dependent on the electronic nature of its substituents. The chemically initiated electron exchange luminescence (CIEEL) mechanism is a well-established pathway for high-efficiency chemiluminescence, particularly in dioxetanes bearing an electron-rich group that can be triggered to initiate intramolecular electron transfer.

Stereochemical Considerations in Dioxetane Reactivity and Product Distribution

The stereochemistry of 1,2-dioxetanes can play a crucial role in their reactivity and the distribution of products upon decomposition. For dioxetanes with different substituents at the C3 and C4 positions, cis and trans isomers are possible, and they can exhibit different thermal stabilities and chemiluminescent properties.

In the case of This compound , the substitution pattern is symmetrical, precluding the existence of cis/trans isomers. The primary stereochemical considerations would revolve around the rotational conformations of the four ethyl groups and how these might influence the steric environment around the dioxetane ring. However, without any experimental or computational studies on this specific molecule, any discussion of its stereochemical behavior remains speculative.

Concluding Remarks and Future Directions in 1,2 Dioxetane Research

Unresolved Mechanistic Ambiguities in Dioxetane Decomposition

The thermal decomposition of 1,2-dioxetanes, which leads to the formation of two carbonyl fragments, is the cornerstone of their remarkable chemiluminescent properties. acs.orgresearchgate.net However, the precise mechanism of this decomposition remains a subject of debate. The central ambiguity lies in whether the reaction proceeds through a concerted or a stepwise pathway.

A concerted mechanism would involve the simultaneous breaking of the O-O and C-C bonds. In contrast, a stepwise mechanism posits the initial cleavage of the weaker O-O bond to form a 1,4-diradical intermediate, which then subsequently undergoes C-C bond cleavage. researchgate.net Experimental and theoretical studies have provided evidence supporting both possibilities, and the dominant pathway likely depends on the specific substituents on the dioxetane ring.

For instance, the thermal decomposition of 3,3,4,4-tetraethyl-1,2-dioxetane yields 3-pentanone. lookchem.com The activation energy for this process has been determined to be 30.8 kcal/mol. lookchem.com This value, along with other kinetic parameters, provides clues about the transition state, but does not definitively distinguish between a concerted or stepwise process.

One of the key challenges in resolving this ambiguity is the extremely short lifetime of any potential diradical intermediates, making their direct detection difficult. acs.org Some theories suggest that the formation of these intermediates is a crucial step, influencing the ratio of singlet to triplet excited state products. researchgate.net The observation that the thermolysis of many 1,2-dioxetanes preferentially produces triplet excited state carbonyls is a significant piece of the puzzle. researchgate.net This high triplet yield is not easily explained by a purely concerted mechanism and lends credence to the involvement of a diradical species where intersystem crossing can efficiently occur.

Furthermore, the influence of solvent viscosity on the chemiluminescence quantum yield of some 1,2-dioxetanes has been interpreted within the framework of mechanisms involving caged radical pairs, such as the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. nih.govrsc.org This adds another layer of complexity to the decomposition process, suggesting that interactions with the surrounding environment can play a critical role.

Advancements in Computational Chemistry for Elucidating Complex Dioxetane Pathways

The difficulties in experimentally probing the fleeting intermediates and transition states of 1,2-dioxetane (B1211799) decomposition have made this area a fertile ground for computational chemistry. Modern theoretical methods are providing unprecedented insights into the potential energy surfaces of these reactions.

High-level ab initio and density functional theory (DFT) calculations have been employed to map out the reaction coordinates for the decomposition of various 1,2-dioxetanes. researchgate.net These studies can calculate the activation barriers for different proposed pathways, helping to identify the most energetically favorable routes. For example, computational studies on the parent 1,2-dioxetane have shown that the decomposition can proceed through different pathways on the ground state and excited state potential energy surfaces. acs.orgarxiv.org

Recent computational work has focused on simulating the non-adiabatic dynamics of the decomposition process. arxiv.org This is crucial because the generation of electronically excited products is inherently a non-adiabatic event, involving transitions between different electronic states. These simulations can model the "entropic trapping" of the molecule in a diradical state, which can postpone the final C-C bond cleavage and influence the product distribution. acs.orgarxiv.org

Moreover, computational methods are being used to understand the role of substituents on the stability and reactivity of the dioxetane ring. By systematically varying the substituents in silico, researchers can predict how these changes will affect the activation energy and the yield of excited states. This predictive power is invaluable for designing new 1,2-dioxetanes with tailored chemiluminescent properties for specific applications.

The table below summarizes some key activation parameters for the thermal decomposition of related alkyl-substituted 1,2-dioxetanes, highlighting the influence of structure on reactivity. lookchem.com

| Compound | Activation Energy (Ea, kcal/mol) | Log A |

| This compound | 30.8 | 15.2 |

| Dicyclohexylidene-1,2-dioxetane | 27.7 | 13.8 |

| 3,4-Dimethyl-3,4-di-n-butyldioxetane | 25.7 | 12.8 |

This data is based on thermolysis in xylene.

Broader Implications of 1,2-Dioxetane Chemistry for Understanding Excited State Processes

The study of 1,2-dioxetanes has implications that extend far beyond the compounds themselves. They serve as fundamental models for understanding how chemical energy can be efficiently converted into electronic excitation, a process that is central to many areas of chemistry and biology. acs.orgarxiv.org

The chemiluminescence of 1,2-dioxetanes is a prime example of "photochemistry in the dark," where photochemical-like reactions occur without the need for external light excitation. researchgate.net This phenomenon has been implicated in various biological processes, and understanding the mechanisms of 1,2-dioxetane decomposition can provide insights into how electronically excited states might be generated in biological systems. wikipedia.org

Furthermore, the development of triggerable 1,2-dioxetanes has revolutionized the field of bioassays. acs.orggoogle.com These molecules are designed to be stable until they interact with a specific analyte or enzyme, which then triggers their decomposition and light emission. This "on-demand" chemiluminescence allows for highly sensitive detection of a wide range of biological molecules and processes, with applications in clinical diagnostics and in vivo imaging. nih.govacs.org The design of these advanced probes relies heavily on a fundamental understanding of the structure-property relationships governing 1,2-dioxetane stability and chemiluminescence efficiency.

In essence, the ongoing research into the intricacies of 1,2-dioxetane decomposition is not just about solving a mechanistic puzzle. It is about building a deeper understanding of the fundamental principles that govern the generation of excited states in chemical reactions, with far-reaching consequences for fields as diverse as materials science, photochemistry, and biomedical diagnostics.

Q & A

Basic Research Questions

Q. What experimental methods are used to assess the thermal stability of 3,3,4,4-tetraethyl-1,2-dioxetane, and how do steric effects influence its decomposition kinetics?

- Methodological Answer : Thermal stability is typically evaluated using differential scanning calorimetry (DSC) to measure decomposition exotherms and activation energies. Computational methods like CASSCF and B3LYP/6-31G(d) are employed to model steric interactions between ethyl substituents, which compress the dioxetane ring and lower O–O bond dissociation energy. Experimental data show that bulky substituents (e.g., ethyl vs. methyl) increase steric repulsion, accelerating decomposition . Contrasting computational and experimental activation energies (e.g., 16 kcal/mol computed vs. 22 kcal/mol observed for simpler dioxetanes) highlight the need for hybrid theoretical-experimental validation .

Q. How can researchers synthesize this compound, and what challenges arise in stabilizing the product?

- Methodological Answer : Synthesis involves photooxygenation of tetraethyl-substituted olefins under singlet oxygen conditions. Challenges include controlling reaction regioselectivity and minimizing side reactions (e.g., carbonyl cyanide formation). Stabilization requires cryogenic storage (-20°C) in inert solvents (e.g., benzene) to suppress premature decomposition. Steric hindrance from ethyl groups complicates crystallization, necessitating characterization via NMR and LC-MS .

Q. What role does this compound play in elucidating chemiluminescence mechanisms?

- Methodological Answer : Its decomposition generates excited-state carbonyl fragments (e.g., ketones) via a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. Researchers use time-resolved spectroscopy to track singlet-to-triplet transitions and quantify quantum yields. Comparative studies with tetramethyl derivatives reveal that ethyl substituents alter emission wavelengths due to steric modulation of the excited-state geometry .

Advanced Research Questions

Q. How do computational studies reconcile discrepancies between theoretical and experimental decomposition pathways for alkyl-substituted 1,2-dioxetanes?

- Methodological Answer : Multiconfigurational CASPT2//CASSCF calculations map singlet-triplet surface crossings, identifying entropic trapping as a key factor in chemiluminescence. For this compound, non-adiabatic transitions between singlet and triplet biradical intermediates explain mismatches in activation barriers. Hybrid QM/MM simulations incorporating solvent effects improve agreement with experimental Arrhenius parameters .

Q. What strategies enhance the thermochemiluminescence (TCL) efficiency of this compound in bioassays?

- Methodological Answer : Encapsulation in semiconducting polymer dots (Pdots) via nanoprecipitation optimizes TCL intensity. Key variables include THF injection volume (7 mL optimal) and PS-COOH polymer ratio (0.5 mg), achieving 32 nm particle size with minimal aggregation. Förster resonance energy transfer (FRET) between dioxetane-derived ketones and CN-PPV polymers amplifies emission, validated via fluorescence lifetime decay analysis .

Q. How do hydroxymethyl-substituted dioxetanes inform oxidative DNA damage studies, and can tetraethyl analogs be applied similarly?

- Methodological Answer : Hydroxymethyl derivatives (e.g., HTMD) generate hydroxyl radicals via α-cleavage, inducing single-strand DNA breaks quantified via plasmid relaxation assays. Tetraethyl analogs may exhibit reduced oxidative potency due to steric shielding of reactive intermediates. Electron paramagnetic resonance (EPR) spin trapping confirms radical generation pathways, guiding mutagenicity studies .

Q. What structural modifications of 1,2-dioxetanes maximize chemiluminescence quantum yields for in vivo imaging?

- Methodological Answer : Fluorination at acridan 3-/6-positions stabilizes the dioxetane ring, while 2,7-difluoro substitution enhances fluorescence quantum yields (e.g., 4j vs. 4a). DFT-driven chemometric analysis identifies electron-withdrawing groups (e.g., cyano) as critical for red-shifted emission. In vivo efficacy is validated using murine models with bioluminescence tomography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.